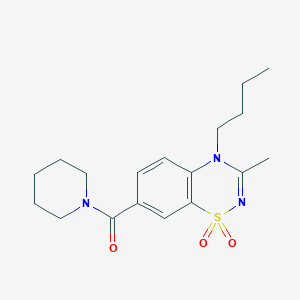![molecular formula C20H23N5 B11253113 2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11253113.png)
2-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-méthyl-N-{1-[1-(3-méthylphényl)-1H-tétrazol-5-yl]cyclopentyl}aniline est un composé organique caractérisé par une structure complexe qui comprend un cycle tétrazole, un groupe cyclopentyle et un fragment aniline
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-méthyl-N-{1-[1-(3-méthylphényl)-1H-tétrazol-5-yl]cyclopentyl}aniline implique généralement plusieurs étapes :
Formation du cycle tétrazole : Le cycle tétrazole peut être synthétisé par cyclisation d’un nitrile approprié avec de l’azoture de sodium en milieu acide.
Fixation du groupe cyclopentyle : Le groupe cyclopentyle peut être introduit par une réaction de Grignard, où le bromure de cyclopentylmagnésium réagit avec un électrophile approprié.
Couplage avec l’aniline : L’étape finale implique le couplage de l’intermédiaire tétrazole-cyclopentyle avec la 2-méthylaniline à l’aide d’un réactif de couplage tel que l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du fragment aniline, formant des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro s’ils sont présents, les convertissant en amines.
Substitution : Les réactions de substitution aromatique électrophile peuvent se produire sur le cycle phényle, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou réduction chimique utilisant du borohydrure de sodium.
Substitution : L’halogénation peut être réalisée à l’aide de brome ou de chlore en présence d’un catalyseur acide de Lewis.
Principaux produits
Oxydation : Dérivés quinoniques.
Réduction : Amines.
Substitution : Composés aromatiques halogénés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses possibilités de fonctionnalisation, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, les dérivés de ce composé peuvent présenter des activités biologiques intéressantes, telles que des propriétés antimicrobiennes ou anticancéreuses, en raison de la présence du cycle tétrazole, connu pour sa bioactivité.
Médecine
En chimie médicinale, ce composé pourrait servir de composé principal pour le développement de nouveaux produits pharmaceutiques. Le cycle tétrazole est un bioisostère des acides carboxyliques, ce qui peut améliorer les propriétés pharmacocinétiques des candidats médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de son potentiel de formation de structures stables et fonctionnalisées.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving tetrazole-containing compounds.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de la 2-méthyl-N-{1-[1-(3-méthylphényl)-1H-tétrazol-5-yl]cyclopentyl}aniline dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs, modulant leur activité. Le cycle tétrazole pourrait imiter l’action des acides carboxyliques, se liant aux sites actifs et modifiant la fonction enzymatique.
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthyl-N-{1-[1-(4-méthylphényl)-1H-tétrazol-5-yl]cyclopentyl}aniline : Structure similaire mais avec une position différente du groupe méthyle sur le cycle phényle.
2-méthyl-N-{1-[1-(3-chlorophényl)-1H-tétrazol-5-yl]cyclopentyl}aniline : Substituant chlore au lieu d’un groupe méthyle sur le cycle phényle.
2-méthyl-N-{1-[1-(3-méthylphényl)-1H-tétrazol-5-yl]cyclohexyl}aniline : Groupe cyclohexyle au lieu d’un groupe cyclopentyle.
Unicité
L’unicité de la 2-méthyl-N-{1-[1-(3-méthylphényl)-1H-tétrazol-5-yl]cyclopentyl}aniline réside dans sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes. La présence à la fois d’un cycle tétrazole et d’un groupe cyclopentyle lié à un fragment aniline en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C20H23N5 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-methyl-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C20H23N5/c1-15-8-7-10-17(14-15)25-19(22-23-24-25)20(12-5-6-13-20)21-18-11-4-3-9-16(18)2/h3-4,7-11,14,21H,5-6,12-13H2,1-2H3 |
Clé InChI |
FQCRSKWGYKDFMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-6-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11253035.png)
![N-(4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253057.png)
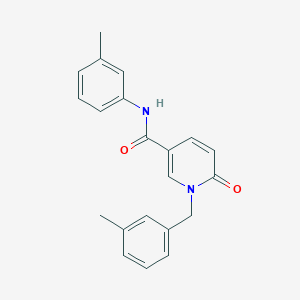
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11253070.png)
![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B11253074.png)
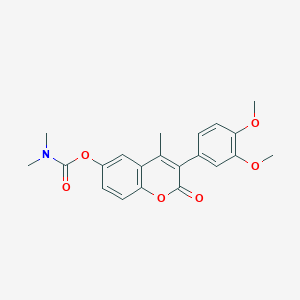
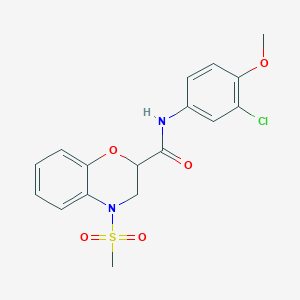
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11253089.png)
![N-(3,5-difluorophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11253095.png)
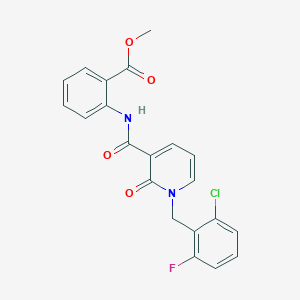
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B11253109.png)
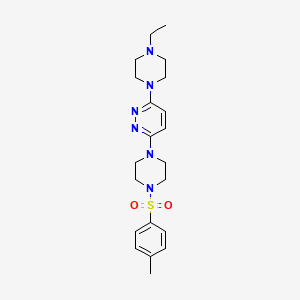
![N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11253115.png)
